
N,N,3,5-Tetramethyl-4-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,3,5-Tetramethyl-4-nitroaniline: is an organic compound with the molecular formula C10H14N2O2. It is a derivative of aniline, where the amino group is substituted with two methyl groups, and the aromatic ring is substituted with two additional methyl groups and a nitro group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,3,5-Tetramethyl-4-nitroaniline typically involves the nitration of N,N,3,5-tetramethylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid over-nitration or decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems allows for consistent product quality and higher yields. The final product is usually purified through recrystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: N,N,3,5-Tetramethyl-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.
Substitution: Electrophilic reagents such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products:
Reduction: N,N,3,5-Tetramethyl-4-phenylenediamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N,N,3,5-Tetramethyl-4-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N,3,5-Tetramethyl-4-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. These interactions can lead to changes in cellular processes and enzyme activities. The compound’s effects are mediated through its ability to participate in redox reactions and form covalent bonds with target molecules.
Comparison with Similar Compounds
N,N-Dimethyl-4-nitroaniline: Similar structure but with fewer methyl groups.
3,5-Dimethyl-4-nitroaniline: Lacks the N,N-dimethyl substitution.
4-Nitroaniline: Lacks the additional methyl groups.
Uniqueness: N,N,3,5-Tetramethyl-4-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple methyl groups and a nitro group on the aromatic ring influences its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
64325-04-8 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N,N,3,5-tetramethyl-4-nitroaniline |
InChI |
InChI=1S/C10H14N2O2/c1-7-5-9(11(3)4)6-8(2)10(7)12(13)14/h5-6H,1-4H3 |
InChI Key |
RMCVIDOLKAUEDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


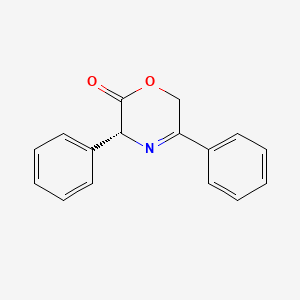
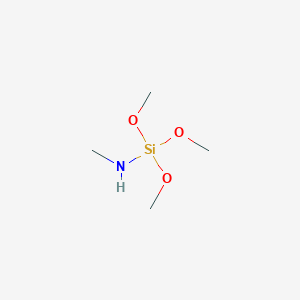

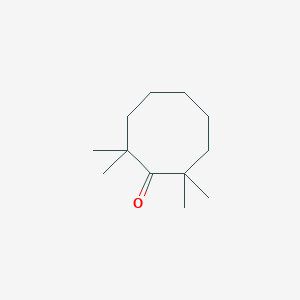
![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine]](/img/structure/B14506394.png)
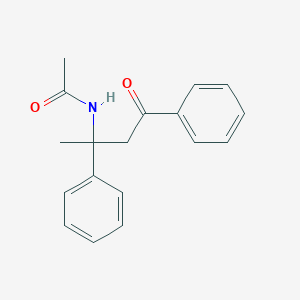
![2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14506413.png)
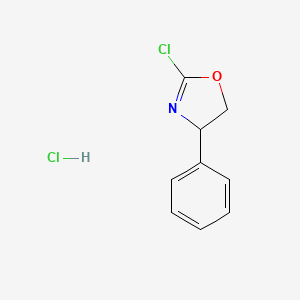
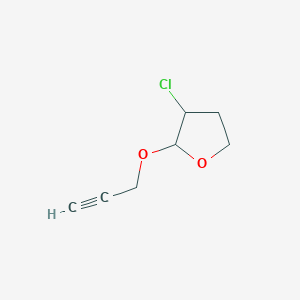
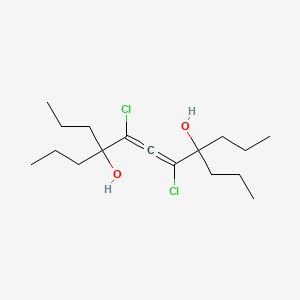
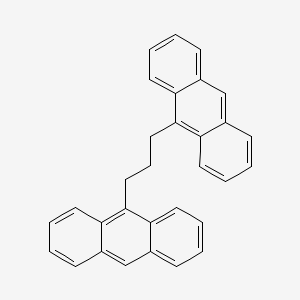
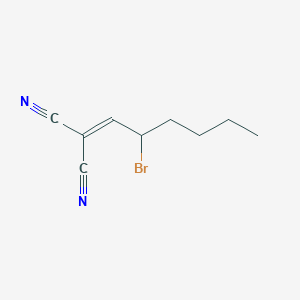
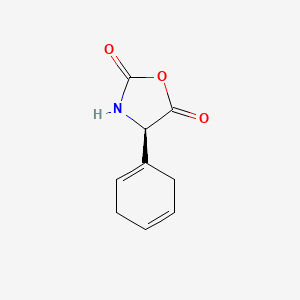
![9,9'-[Oxybis(methylene)]dianthracene](/img/structure/B14506460.png)
